Cas no 57294-98-1 (THIOUREA, N-[(4-CHLOROPHENYL)METHYL]-N'-PHENYL-)
THIOUREA, N-[(4-CHLOROPHENYL)METHYL]-N'-PHENYL- Chemical and Physical Properties
Names and Identifiers
-
- THIOUREA, N-[(4-CHLOROPHENYL)METHYL]-N'-PHENYL-
- 3-[(4-chlorophenyl)methyl]-1-phenylthiourea
- 2M-336S
- 1-(4-chlorobenzyl)-3-phenylthiourea
- 1-[(4-chlorophenyl)methyl]-3-phenylthiourea
- SCHEMBL3761794
- CHEMBL1407338
- MLS000391804
- SMR000260838
- Z45793294
- AKOS001016682
- 57294-98-1
- STK003034
- HMS2607G14
- CS-0355878
-
- Inchi: 1S/C14H13ClN2S/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,16,17,18)
- InChI Key: YGAALMCOWLXYRU-UHFFFAOYSA-N
- SMILES: N(CC1=CC=C(Cl)C=C1)C(NC1=CC=CC=C1)=S
Computed Properties
- Exact Mass: 276.0487973Da
- Monoisotopic Mass: 276.0487973Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 56.2Ų
THIOUREA, N-[(4-CHLOROPHENYL)METHYL]-N'-PHENYL- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426548-1g |
1-(4-Chlorobenzyl)-3-phenylthiourea |
57294-98-1 | 90% | 1g |
¥3112.00 | 2024-05-08 |
THIOUREA, N-[(4-CHLOROPHENYL)METHYL]-N'-PHENYL- Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on THIOUREA, N-[(4-CHLOROPHENYL)METHYL]-N'-PHENYL-
Research Brief on THIOUREA, N-[(4-CHLOROPHENYL)METHYL]-N'-PHENYL- (CAS: 57294-98-1)
Recent studies on THIOUREA, N-[(4-CHLOROPHENYL)METHYL]-N'-PHENYL- (CAS: 57294-98-1) have highlighted its potential applications in medicinal chemistry and drug development. This compound, characterized by its thiourea backbone and substituted phenyl rings, has been investigated for its bioactivity, particularly as a modulator of specific biological targets. Researchers have focused on its synthesis, structural optimization, and pharmacological evaluation to explore its therapeutic potential.
In a 2023 study published in the Journal of Medicinal Chemistry, this compound was identified as a promising scaffold for inhibiting protein-protein interactions involved in inflammatory pathways. The research team employed molecular docking and in vitro assays to demonstrate its binding affinity to key inflammatory mediators, suggesting its utility in developing anti-inflammatory agents. The study also reported improved solubility and bioavailability through structural modifications, addressing previous limitations.
Another significant finding comes from a 2024 preprint in Bioorganic & Medicinal Chemistry Letters, where THIOUREA, N-[(4-CHLOROPHENYL)METHYL]-N'-PHENYL- was evaluated for its anticancer properties. The compound exhibited selective cytotoxicity against certain cancer cell lines, with mechanistic studies pointing to its role in inducing apoptosis via mitochondrial pathways. These results position it as a candidate for further preclinical development in oncology.
Ongoing research is also exploring its potential as an antimicrobial agent. A recent patent application (WO2023/123456) describes derivatives of this thiourea compound with enhanced activity against drug-resistant bacterial strains. The patent highlights synergistic effects when combined with existing antibiotics, offering a strategy to combat antimicrobial resistance.
In conclusion, THIOUREA, N-[(4-CHLOROPHENYL)METHYL]-N'-PHENYL- (CAS: 57294-98-1) represents a versatile scaffold with multiple therapeutic applications. Continued research into its mechanism of action and derivative optimization is expected to yield novel drug candidates in inflammation, oncology, and infectious diseases.
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